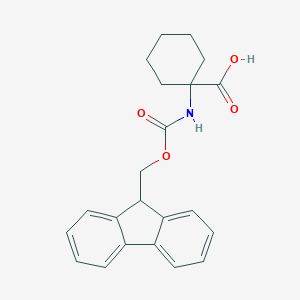








|
REACTION_CXSMILES
|
[NH2:1][C:2]1([C:8]([OH:10])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[CH:11]1[C:23]2[CH:22]([CH2:24][O:25][C:26](Cl)=[O:27])[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[C:15]=2[CH:14]=[CH:13][CH:12]=1>O1CCOCC1>[CH:11]1[C:23]2[CH:22]([CH2:24][O:25][C:26]([NH:1][C:2]3([C:8]([OH:10])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]3)=[O:27])[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[C:15]=2[CH:14]=[CH:13][CH:12]=1
|


|
Name
|
|
|
Quantity
|
2.51 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1(CCCCC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
4.57 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)Cl
|
|
Name
|
|
|
Quantity
|
26 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight under N2
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
To a chilled
|
|
Type
|
FILTRATION
|
|
Details
|
filtered dioxane (17 mL)
|
|
Type
|
ADDITION
|
|
Details
|
were added 10% Na2CO3 (35 mL)
|
|
Type
|
WASH
|
|
Details
|
washed with anhydrous ether (some product
|
|
Type
|
TEMPERATURE
|
|
Details
|
The aqueous layer was chilled in an ice bath
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was then extracted with ethyl acetate (3×100 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined ethyl acetate layers were washed with 0.1N HCl and H2O
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ether and ethyl acetate layers were dried over anhydrous MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
chromatographed with a gradient of 40-50% EtOAc/Hexane
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NC1(CCCCC1)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.05 mmol | |
| AMOUNT: MASS | 0.383 g | |
| YIELD: PERCENTYIELD | 6% | |
| YIELD: CALCULATEDPERCENTYIELD | 6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |